2-Cyclobutoxy-4-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

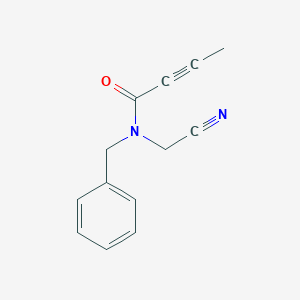

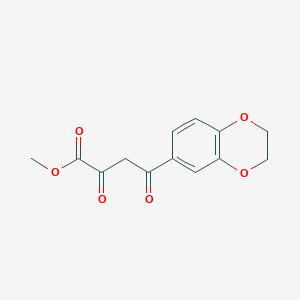

2-Cyclobutoxy-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds containing thiazole rings, such as those derived from Schiff base ligands with cyclobutane and thiazole, have been synthesized and shown to exhibit antimicrobial activities. For instance, complexes prepared with acetate salts of CoII, CuII, NiII, and ZnII demonstrated significant antimicrobial effects against various microorganisms, indicating potential applications in combating microbial infections (Cukurovalı et al., 2002). Similarly, largazole, a novel cytotoxic cyclodepsipeptide featuring a thiazole ring, has been isolated from marine cyanobacteria and exhibits potent antiproliferative activity, suggesting its use as an anticancer agent (Taori et al., 2008).

Pharmacological Properties

1,3,4-Thiadiazoles, closely related to thiazoles, have been extensively studied for their wide range of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds act on several molecular targets, including enzymes like carbonic anhydrase and cyclooxygenase, highlighting their potential in drug development and therapeutic applications (Matysiak, 2015).

Corrosion Inhibition

The application of thiazole derivatives in materials science has also been reported, with 2-amino-4-methyl-thiazole being investigated as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness in protecting metal surfaces from corrosion demonstrates the compound's potential in industrial applications, particularly in enhancing the longevity and durability of metal components (Yüce et al., 2014).

Optical Properties

The optical properties of complexes containing thiazole-based ligands have been studied, revealing that these complexes exhibit unique optical behaviors with potential applications in the development of optical materials. For instance, the optical band gaps of such complexes can significantly depend on metal coordination, indicating their utility in designing materials with specific optical properties for technological applications (Yakuphanoglu et al., 2005).

Mechanism of Action

Target of Action

Thiazole compounds are known to interact with a variety of targets in the body. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Mode of Action

The mode of action of thiazole compounds depends on their specific chemical structure and the target they interact with. Generally, these compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways. For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators

Pharmacokinetics

The pharmacokinetics of thiazole compounds can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

The result of the action of thiazole compounds can vary depending on their specific targets and mode of action. They can have a range of effects, from antimicrobial to antitumor activities

Action Environment

The action of thiazole compounds can be influenced by various environmental factors. For example, the solubility of these compounds can affect their bioavailability and efficacy

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Cyclobutoxy-4-methyl-1,3-thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The thiazole ring in this compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, this compound can act as a ligand, binding to metal ions and influencing enzymatic activity . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, this compound can affect gene expression and cellular metabolism . Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function . This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

2-cyclobutyloxy-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHAOTJZJIXEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)